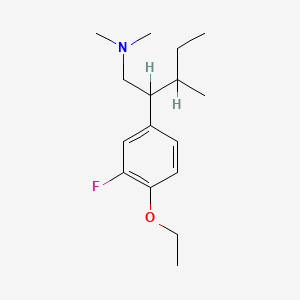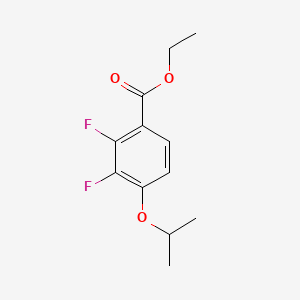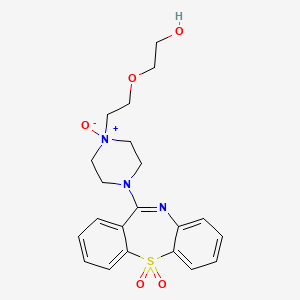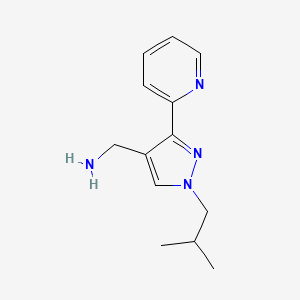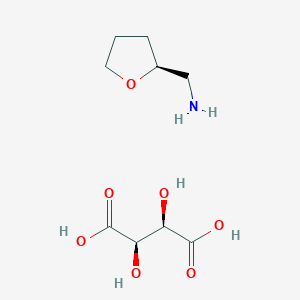
(S)-(+)-Tetrahydro-furfurylamine L-Tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(+)-Tetrahydro-furfurylamine L-Tartrate is a chiral compound with the molecular formula C5H11NO . C4H6O6. It is known for its applications in various fields, including neurology and cancer research. The compound is a combination of (S)-Tetrahydro-2-furanmethanamine and (2R,3R)-2,3-Dihydroxybutanedioate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-Tetrahydro-furfurylamine L-Tartrate typically involves the reaction of (S)-Tetrahydro-2-furanmethanamine with L-Tartaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process may involve steps such as crystallization and purification to achieve high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-Tetrahydro-furfurylamine L-Tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(S)-(+)-Tetrahydro-furfurylamine L-Tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme interactions.
Medicine: Research explores its potential therapeutic applications, particularly in neurology and cancer treatment.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-(+)-Tetrahydro-furfurylamine L-Tartrate involves its interaction with specific molecular targets. It may act on enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- ®-(-)-Tetrahydro-furfurylamine L-Tartrate
- (S)-(+)-Tetrahydro-2-furanmethanamine
- ®-(-)-Tetrahydro-2-furanmethanamine
Comparison: (S)-(+)-Tetrahydro-furfurylamine L-Tartrate is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its enantiomers and other similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications .
Properties
Molecular Formula |
C9H17NO7 |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;[(2S)-oxolan-2-yl]methanamine |
InChI |
InChI=1S/C5H11NO.C4H6O6/c6-4-5-2-1-3-7-5;5-1(3(7)8)2(6)4(9)10/h5H,1-4,6H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-;1-,2-/m01/s1 |
InChI Key |
VWIPLFQPIIQAJW-IKQZNINXSA-N |
Isomeric SMILES |
C1C[C@H](OC1)CN.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1CC(OC1)CN.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


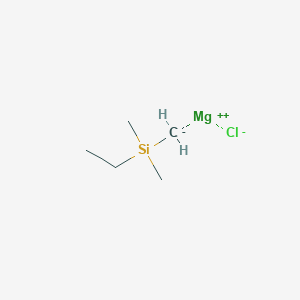
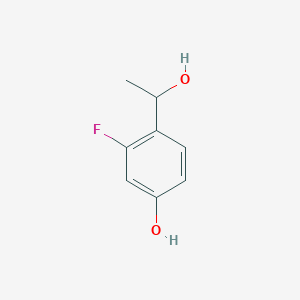
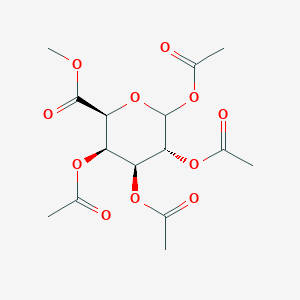
![methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate](/img/structure/B15290846.png)

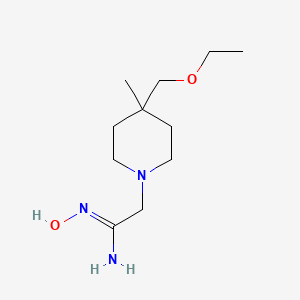

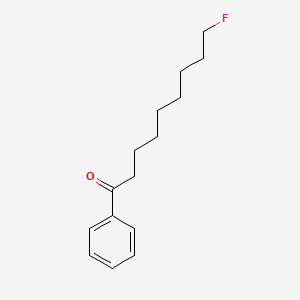
![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)
